![molecular formula C36H44P2 B14210341 (Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] CAS No. 820225-01-2](/img/structure/B14210341.png)
(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two bis(4-methylphenyl)phosphane groups connected by an octane-1,8-diyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] typically involves the reaction of bis(4-methylphenyl)phosphane with an octane-1,8-diyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane groups to phosphine.
Substitution: The compound can participate in substitution reactions where the phosphane groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphine derivatives.
Applications De Recherche Scientifique
(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(diphenylphosphino)methane (dppm): Similar in structure but with a methylene linker instead of an octane-1,8-diyl linker.
Bis(diphenylphosphino)ethane (dppe): Features an ethane linker, providing different steric and electronic properties.
Bis(diphenylphosphino)propane (dppp): Contains a propane linker, offering distinct reactivity and coordination behavior.
Uniqueness
(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] is unique due to its longer octane-1,8-diyl linker, which imparts flexibility and allows for the formation of larger and more stable complexes. This structural feature can enhance its performance in catalytic applications and materials science.
Propriétés
Numéro CAS |
820225-01-2 |
|---|---|
Formule moléculaire |
C36H44P2 |
Poids moléculaire |
538.7 g/mol |
Nom IUPAC |
8-bis(4-methylphenyl)phosphanyloctyl-bis(4-methylphenyl)phosphane |
InChI |
InChI=1S/C36H44P2/c1-29-11-19-33(20-12-29)37(34-21-13-30(2)14-22-34)27-9-7-5-6-8-10-28-38(35-23-15-31(3)16-24-35)36-25-17-32(4)18-26-36/h11-26H,5-10,27-28H2,1-4H3 |
Clé InChI |
HXFPQTGDYRIHOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)P(CCCCCCCCP(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14210259.png)
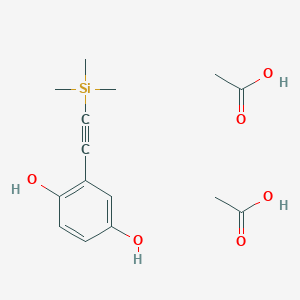
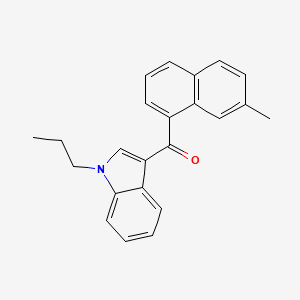
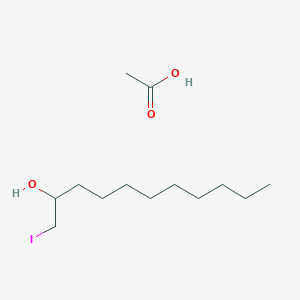
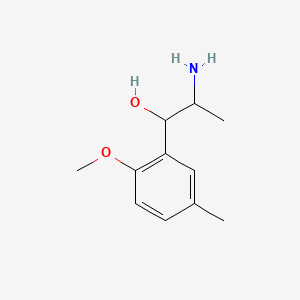
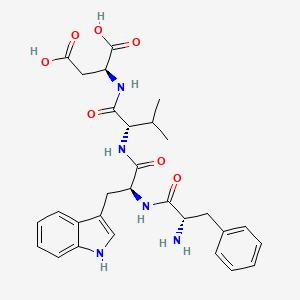

![Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl-](/img/structure/B14210317.png)

![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)

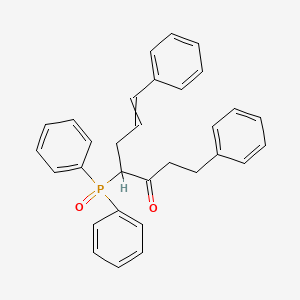
![1,1',1''-[(2,4,6-Trifluorobenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14210356.png)
